![molecular formula C23H27N3O3S B4882786 2-[[5-(2-Heptoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B4882786.png)
2-[[5-(2-Heptoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
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Overview
Description
2-[[5-(2-Heptoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is a complex organic compound featuring a triazole ring, a phenyl group, and a heptoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-Heptoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the triazole ring, followed by the introduction of the phenyl and heptoxyphenyl groups. The final step often involves the attachment of the sulfanylacetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-Heptoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl and heptoxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl and heptoxyphenyl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[[5-(2-Heptoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its triazole ring and phenyl groups. These interactions can modulate biological pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[[5-(2-Methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- 2-[[5-(2-Ethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
- 2-[[5-(2-Propoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Uniqueness
The heptoxyphenyl group in 2-[[5-(2-Heptoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid provides unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds with different alkoxy groups.
Properties
IUPAC Name |
2-[[5-(2-heptoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-2-3-4-5-11-16-29-20-15-10-9-14-19(20)22-24-25-23(30-17-21(27)28)26(22)18-12-7-6-8-13-18/h6-10,12-15H,2-5,11,16-17H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYWAREBTPSADLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1C2=NN=C(N2C3=CC=CC=C3)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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